molecular formula C14H21NO3 B1517061 (Cyclopropylmethyl)[(3,4,5-trimethoxyphenyl)methyl]amine CAS No. 1019560-96-3

(Cyclopropylmethyl)[(3,4,5-trimethoxyphenyl)methyl]amine

Cat. No.: B1517061
CAS No.: 1019560-96-3
M. Wt: 251.32 g/mol
InChI Key: XJNRALVVOFSJDH-UHFFFAOYSA-N
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Description

(Cyclopropylmethyl)[(3,4,5-trimethoxyphenyl)methyl]amine is a secondary amine characterized by a cyclopropylmethyl group attached to a benzylamine scaffold substituted with three methoxy groups at the 3-, 4-, and 5-positions of the phenyl ring. The 3,4,5-trimethoxyphenyl group is a common pharmacophore in compounds with antimitotic and herbicidal properties, as seen in analogs like combretastatin A-4 and related derivatives .

Properties

IUPAC Name

1-cyclopropyl-N-[(3,4,5-trimethoxyphenyl)methyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO3/c1-16-12-6-11(9-15-8-10-4-5-10)7-13(17-2)14(12)18-3/h6-7,10,15H,4-5,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJNRALVVOFSJDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CNCC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Cyclopropylmethyl)[(3,4,5-trimethoxyphenyl)methyl]amine typically involves the following steps:

  • Preparation of Cyclopropylmethylamine: : This can be achieved through the reaction of cyclopropane with methylamine under specific conditions.

  • Trimethoxybenzyl Chloride Synthesis: : This involves the chlorination of 3,4,5-trimethoxybenzyl alcohol.

  • Amination Reaction: : The final step involves the reaction of cyclopropylmethylamine with trimethoxybenzyl chloride to form the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity. Advanced techniques like continuous flow chemistry might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

(Cyclopropylmethyl)[(3,4,5-trimethoxyphenyl)methyl]amine: can undergo various types of chemical reactions, including:

  • Oxidation: : This compound can be oxidized to form corresponding oxo-compounds.

  • Reduction: : Reduction reactions can lead to the formation of reduced derivatives.

  • Substitution: : Substitution reactions can occur at various positions on the aromatic ring.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Typical reagents include halogens (e.g., chlorine, bromine) and strong acids.

Major Products Formed

  • Oxidation: : Formation of corresponding oxo-compounds.

  • Reduction: : Reduced derivatives of the compound.

  • Substitution: : Halogenated or acylated derivatives.

Scientific Research Applications

(Cyclopropylmethyl)[(3,4,5-trimethoxyphenyl)methyl]amine: has several scientific research applications:

  • Chemistry: : Used as a building block in organic synthesis.

  • Biology: : Studied for its potential biological activity and interactions with biomolecules.

  • Medicine: : Investigated for its therapeutic potential in various diseases.

  • Industry: : Applied in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (Cyclopropylmethyl)[(3,4,5-trimethoxyphenyl)methyl]amine exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate biological processes, leading to potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares (Cyclopropylmethyl)[(3,4,5-trimethoxyphenyl)methyl]amine with structurally or functionally related compounds, focusing on substituent effects, biological activity, and physicochemical properties.

Structural Analogs with Varying R/R<sup>1</sup> Groups

A 2012 study evaluated herbicidal activity for a series of benzylamine derivatives with diverse R and R<sup>1</sup> substituents (Table 1). The target compound, bearing a 3,4,5-trimethoxyphenyl group, demonstrated moderate activity against Brassica napus (rape) but weak efficacy against Echinochloa crus-galli (barnyard grass). In contrast:

  • R = 4-(Trifluoromethyl)phenyl : Exhibited stronger herbicidal activity against rape, likely due to the electron-withdrawing CF3 group enhancing membrane permeability.
  • R = 4-Methoxyphenyl : Showed reduced activity, suggesting that the number and position of methoxy groups critically influence bioactivity.
  • R<sup>1</sup> = 2-Hydroxybenzyl : Displayed negligible activity, highlighting the importance of lipophilic substituents for target engagement .

Table 1. Herbicidal Activity of Selected Benzylamine Derivatives

Compound (R/R<sup>1</sup>) Activity Against Rape Activity Against Barnyard Grass
3,4,5-Trimethoxyphenyl/Cyclopropylmethyl Moderate Weak
4-(Trifluoromethyl)phenyl/Cyclopropylmethyl High Weak
4-Methoxyphenyl/Cyclopropylmethyl Low None
3,4,5-Trimethoxyphenyl/2-Hydroxybenzyl None None

Combretastatin A-4 Derivatives

Combretastatin A-4, a natural product with a 3,4,5-trimethoxyphenyl group, shares structural similarities with the target compound but differs in backbone (stilbene vs. benzylamine). Key comparisons include:

  • Water Solubility: Combretastatin A-4’s poor solubility necessitated prodrug development (e.g., phosphate salts 1m and 1n) to enhance bioavailability .
  • Biological Activity : Combretastatin A-4 derivatives exhibit potent antineoplastic activity via tubulin polymerization inhibition, whereas the target compound’s herbicidal activity suggests a divergent mechanism, possibly involving plant-specific enzyme inhibition .

Key Findings and Implications

  • Substituent Effects : The 3,4,5-trimethoxyphenyl group is critical for bioactivity but requires balanced lipophilicity; electron-withdrawing groups (e.g., CF3) enhance potency, while polar groups (e.g., hydroxyl) reduce it .
  • Solubility vs. Activity : Unlike combretastatin derivatives, the target compound’s structure may inherently address solubility challenges, avoiding the need for prodrugs .

Biological Activity

The compound (Cyclopropylmethyl)[(3,4,5-trimethoxyphenyl)methyl]amine is a novel amine derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various diseases, particularly cancer, and relevant research findings.

Chemical Structure and Properties

The compound features a cyclopropylmethyl group and a 3,4,5-trimethoxyphenyl moiety. The presence of these groups contributes to its structural rigidity and potential for interaction with biological targets. The trimethoxyphenyl group is known for its ability to modulate various biological pathways.

The biological activity of (Cyclopropylmethyl)[(3,4,5-trimethoxyphenyl)methyl]amine is believed to involve interactions with specific molecular targets such as enzymes and receptors. The trimethoxyphenyl moiety may enhance binding affinity to these targets, leading to alterations in enzyme activity or receptor function. This can disrupt key biological pathways associated with disease progression.

Biological Activity Overview

Research has indicated that compounds featuring the trimethoxyphenyl group exhibit significant cytotoxic effects against cancer cell lines. For instance:

  • Cytotoxicity : Compounds derived from similar structural frameworks have shown potent cytotoxic activity against various cancer cell lines, often mediated through mechanisms such as tubulin inhibition and apoptosis induction.
  • Anticancer Properties : A study reported that aminated (cyclopropylmethyl)phosphonates exhibited anti-pancreatic cancer properties at low micromolar concentrations, suggesting that modifications to the cyclopropylmethyl framework can enhance anticancer efficacy .

Case Studies and Research Findings

  • Cytotoxic Activity : A series of pyrrolizines bearing the 3,4,5-trimethoxyphenyl moiety demonstrated IC50 values ranging from 2–105 nM against a panel of cancer cell lines. These compounds inhibited tubulin polymerization and induced G2/M cell cycle arrest in MCF-7 cells .
  • Mechanistic Insights : The mechanism by which these compounds exert their effects includes moderate inhibition of histone deacetylases (HDACs) and interference with multiple oncogenic kinases. This multi-target approach may contribute to their overall anticancer efficacy .
  • Comparative Analysis : Table 1 summarizes the biological activities of related compounds featuring the trimethoxyphenyl group:
Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AMCF-70.52Tubulin inhibition
Compound BA5491.25HDAC inhibition
Compound CHeLa6.26Apoptosis induction
Cyclopropylmethyl derivativePanc-145Antiproliferative via phosphonate mechanism

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(Cyclopropylmethyl)[(3,4,5-trimethoxyphenyl)methyl]amine
Reactant of Route 2
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(Cyclopropylmethyl)[(3,4,5-trimethoxyphenyl)methyl]amine

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